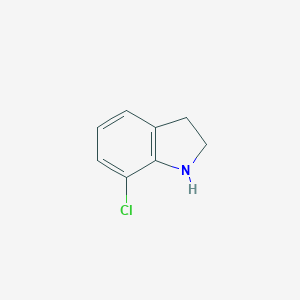

7-Chloroindoline

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-Chloroindoline involves various strategies, including traditional and modern synthetic routes. One notable method is the Lewis Acid Catalyzed Displacement of Trichloroacetimidates, which is crucial for the synthesis of functionalized Pyrroloindolines. This method highlights the versatility of trichloroacetimidates as intermediates for introducing diverse functional groups into the indoline scaffold (Adhikari & Chisholm, 2016). Furthermore, the facile synthesis of related compounds demonstrates the adaptability of 7-Chloroindoline frameworks for various chemical modifications (Cheung et al., 2014).

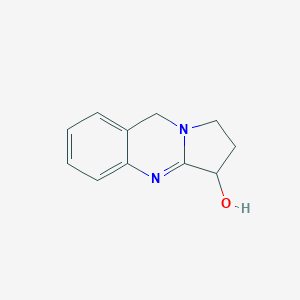

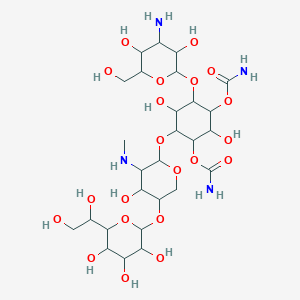

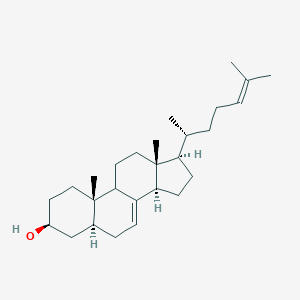

Molecular Structure Analysis

The molecular structure of 7-Chloroindoline exhibits whole-molecule disorder, with crystallographic studies revealing its orthorhombic and monoclinic phases. This structural complexity is essential for understanding the compound's reactivity and interaction with other molecules (Tanski, 2018). Additionally, spectroscopic and quantum chemical studies on derivatives of 7-Chloroindoline provide insights into its molecular geometry and chemical reactivity, further elucidating the influence of chloro substitution on its electronic properties (Satheeshkumar et al., 2017).

Chemical Reactions and Properties

7-Chloroindoline participates in a variety of chemical reactions, showcasing its versatility as a synthetic building block. For instance, its reactivity with trichloroacetimidates highlights its utility in the formation of pyrroloindolines, a core structure in many natural products and bioactive compounds. This approach provides a flexible method for generating highly functionalized pyrroloindoline derivatives from tryptamine precursors, emphasizing the compound's role in complex molecule synthesis (Joshi & Chisholm, 2021).

Physical Properties Analysis

The physical properties of 7-Chloroindoline, such as solubility, melting point, and crystal structure, are crucial for its application in synthesis and pharmaceutical formulation. While specific details on these properties are limited in the current literature, the observed whole-molecule disorder in crystal structures provides valuable information on its solid-state behavior, which can influence its reactivity and stability (Tanski, 2018).

Chemical Properties Analysis

The chemical properties of 7-Chloroindoline, including its reactivity, stability under various conditions, and interactions with different reagents, are central to its applications in organic synthesis. Its role in the synthesis of pyrroloindolines and as a precursor to complex natural product analogues demonstrates its chemical versatility and utility in medicinal chemistry (Joshi & Chisholm, 2021).

Wissenschaftliche Forschungsanwendungen

Anticancer Agents : Novel 7-chloroquinolines with benzenesulfonamide moiety have demonstrated moderate anticancer activity on breast cancer, skin cancer, and neuroblastoma cells, suggesting their potential as a new class of anticancer agents (Al-Dosari et al., 2013).

Anti-Trypanosoma Agents : 7-chloro-4-amino(oxy)quinoline derivatives show great selectivity against Trypanosoma cruzi, indicating their potential as a template for designing trypanocidal prototypes with good oral bioavailability and suitable risk profile (Fonseca-Berzal et al., 2014).

Chloroquine-DNA Interaction : Chloroquine's interaction with DNA involves complex formation, which can alter DNA's biological properties. This understanding is important in the context of malarial parasites (Cohen & Yielding, 1965).

Interaction with Malaria Parasites : Chloroquine interacts with Plasmodium falciparum Multidrug Resistance-Associated Protein and lipids, potentially modulating their activity in malaria parasites (Woodland et al., 2018).

Promotion of Root Growth : Chlorosubstituted Indoleacetic acids can promote root growth in various plants but also inhibit ATP formation in cucumber seedlings (Stenlid & Engvild, 1987).

Degradation in Wastewater : Alcaligenes sp. A 7-2 can effectively degrade 4-chlorophenol in municipal wastewater, suggesting its potential use in wastewater treatment (Westmeier & Rehm, 1987).

Applications in Organic Light Emitting Diodes : 7-azaindolyl derivatives and their metal complexes show potential for use in organic light emitting diodes, coordination chemistry, and materials science (Zhao & Wang, 2010).

Ultrasound Irradiation in Synthesis : Ultrasound irradiation has been used to create new 7-chloroquinoline derivatives with high antimalarial and anticancer activity (Aboelnaga & El-Sayed, 2018).

Mechanism in Antimalarials : Chloroquine and related antimalarials act by complexing with Fe(III)PPIX, inhibiting beta-hematin formation, and require a basic amino side chain for drug accumulation in parasite food vacuoles (Egan et al., 2000).

Plant Growth Regulation : 4-Cl-IAA (4-Chloroindole-3-acetic acid) plays a role in plant growth and development, particularly in regulating auxin-mediated growth in plants (Reinecke, 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPUMOUPCGQKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454551 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloroindoline | |

CAS RN |

114144-22-8 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)